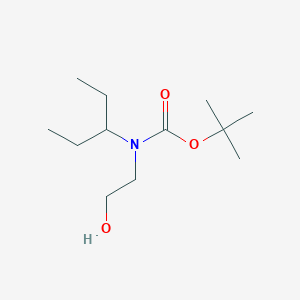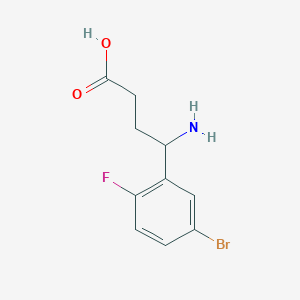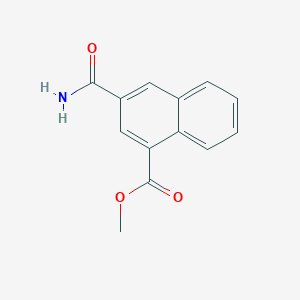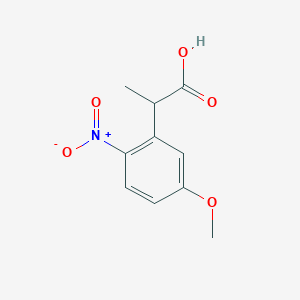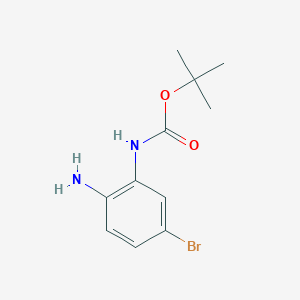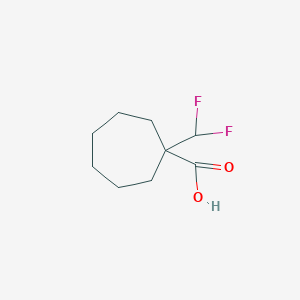
2-(Aminomethyl)-4,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-4,6-dimethylphenol is an organic compound with the molecular formula C9H13NO It consists of a phenol ring substituted with two methyl groups at the 4 and 6 positions and an aminomethyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylphenol with formaldehyde and ammonia under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. The final product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups such as methyl or ethyl groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
2-(Aminomethyl)-4,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-4,6-dimethylphenol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the methyl groups at the 4 and 6 positions, resulting in different chemical properties and reactivity.
4,6-Dimethylphenol:
2-(Aminomethyl)-4-methylphenol: Has only one methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(Aminomethyl)-4,6-dimethylphenol is unique due to the presence of both the aminomethyl and dimethyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
65456-40-8 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,11H,5,10H2,1-2H3 |
Clé InChI |
KJTSIUBJVRETHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
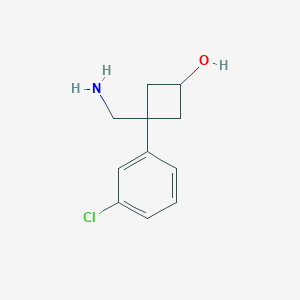

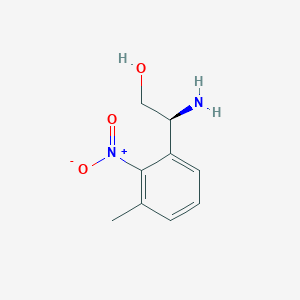
![rac-tert-butyl (3R,3aR,6aS)-3-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553086.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
